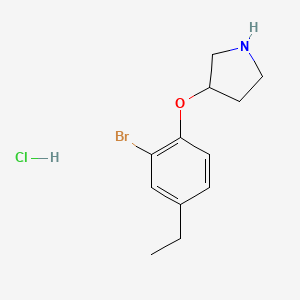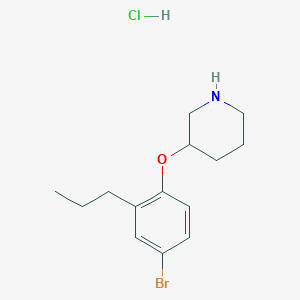
2-Amino-4-bromo-6-fluorobenzonitrile
概述
描述
2-Amino-4-bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a fluorine atom, and a nitrile group attached to a benzene ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Mode of Action
The compound could potentially undergo various chemical reactions due to the presence of the amino and nitrile groups. For example, the amino group can act as a nucleophile in reactions, while the nitrile group can be hydrolyzed to a carboxylic acid under certain conditions .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways that this compound might affect. Compounds with similar structures have been used in the synthesis of quinazolines , which are known to have various biological activities.
生化分析
Biochemical Properties
2-Amino-4-bromo-6-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the synthesis of quinazoline derivatives, which are known for their antimalarial and anticancer properties . The compound’s interactions with enzymes such as dihydrofolate reductase (DHFR) and proteins involved in cell signaling pathways are crucial for its biochemical activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by inhibiting key enzymes involved in DNA synthesis . Additionally, the compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes. These effects are particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit cell growth and induce apoptosis is of great interest.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes such as DHFR, preventing the formation of tetrahydrofolate, a crucial cofactor in DNA synthesis . This inhibition disrupts the replication of cancer cells, thereby exerting its anticancer effects. Additionally, the compound’s interaction with cell signaling proteins can lead to changes in gene expression, further contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that the compound can maintain its inhibitory effects on cancer cells for extended periods, although its potency may decrease with prolonged exposure. These findings highlight the importance of proper storage and handling to preserve the compound’s efficacy.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes such as cytochrome P450, which facilitate its metabolism and conversion into active metabolites . These metabolites can further participate in biochemical reactions, contributing to the compound’s overall activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can be found in the mitochondria, where it may affect mitochondrial function and energy production. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4-bromo-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and fluorination of benzonitrile derivatives. For instance, 2,6-difluorobenzonitrile can be treated with ammonia to displace one of the activated fluorine atoms, resulting in the formation of 2-amino-6-fluorobenzonitrile . This intermediate can then undergo bromination to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Amino-4-bromo-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromine, and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, amines, and organometallic compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, quinazolines, and other heterocyclic compounds .
科学研究应用
2-Amino-4-bromo-6-fluorobenzonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar in structure but lacks the bromine atom.
2-Amino-4-bromo-5-fluorobenzonitrile: Similar but with a different position of the fluorine atom.
Uniqueness
2-Amino-4-bromo-6-fluorobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
属性
IUPAC Name |
2-amino-4-bromo-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCEWVIFALFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
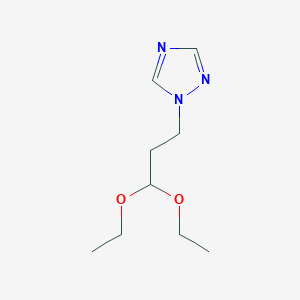
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)
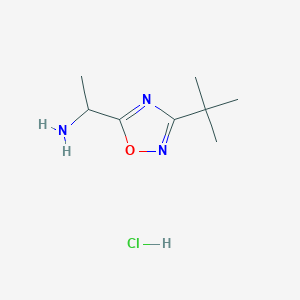

![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)
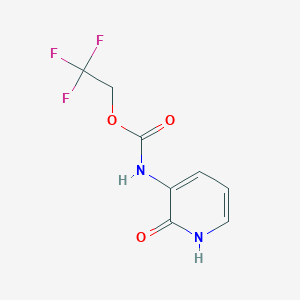
![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)
![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)
